1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine
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Overview
Description
1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamine and in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4-piperidinyl)piperazine: Another piperazine derivative with similar structural features.
N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine: A compound with a piperazine moiety used as an ALK inhibitor.
Uniqueness
1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine is unique due to its specific substitution pattern and the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
918884-50-1 |
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Molecular Formula |
C18H29N3O2S |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
1-(4-methylsulfonylphenyl)-4-(2-piperidin-4-ylethyl)piperazine |
InChI |
InChI=1S/C18H29N3O2S/c1-24(22,23)18-4-2-17(3-5-18)21-14-12-20(13-15-21)11-8-16-6-9-19-10-7-16/h2-5,16,19H,6-15H2,1H3 |
InChI Key |
CGCVZLOXZDTIPE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCN(CC2)CCC3CCNCC3 |
Origin of Product |
United States |
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